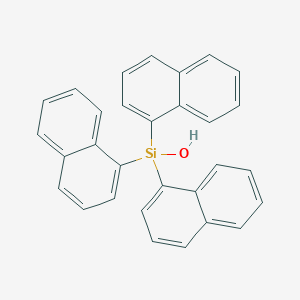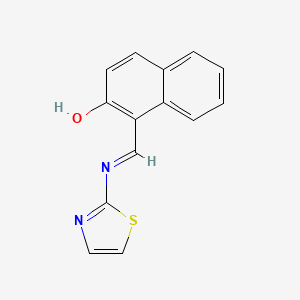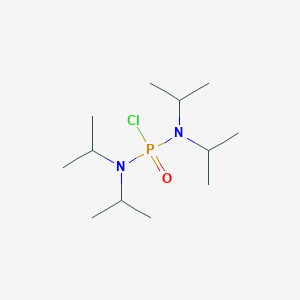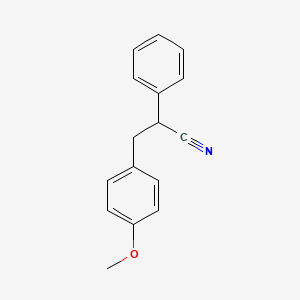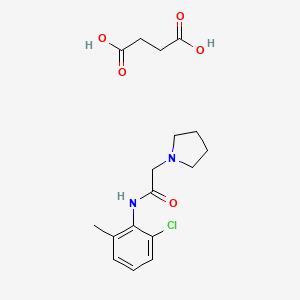
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate is a chemical compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of a chloro-substituted phenyl ring and a pyrrolidine ring attached to an acetamide group. The succinate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of 2-chloro-6-methylphenylamine with acetic anhydride to form the corresponding acetamide.
Introduction of the Pyrrolidine Ring: The acetamide intermediate is then reacted with pyrrolidine under suitable conditions, such as in the presence of a base like sodium hydride, to form N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide.
Formation of the Succinate Salt: Finally, the compound is converted to its succinate salt form by reacting it with succinic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(morpholin-1-yl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate is unique due to its succinate salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-succinate counterparts.
Properties
Molecular Formula |
C17H23ClN2O5 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
butanedioic acid;N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C13H17ClN2O.C4H6O4/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;5-3(6)1-2-4(7)8/h4-6H,2-3,7-9H2,1H3,(H,15,17);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
ZIBFEXZQYQTONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






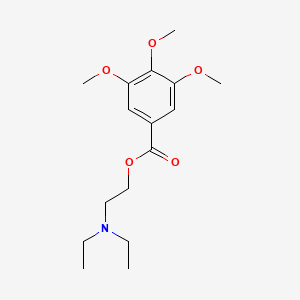


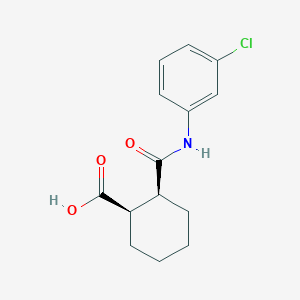
![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
